molecular formula C12H18N2O2 B4422475 N-(tert-butyl)-N'-(3-methoxyphenyl)urea

N-(tert-butyl)-N'-(3-methoxyphenyl)urea

Cat. No.: B4422475
M. Wt: 222.28 g/mol
InChI Key: UKRNORCTAUIYLC-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-(3-methoxyphenyl)urea is a synthetic urea derivative of interest in medicinal chemistry and agrochemical research. Its molecular structure, featuring a tert-butyl group and a 3-methoxyphenyl group, is characteristic of compounds designed to interact with specific biological enzymes. In pharmaceutical research, structurally similar N-aryl-N'-alkyl urea compounds have been investigated for their potential as potent allosteric inhibitors of the p38 mitogen-activated protein kinase (p38 MAPK) pathway . This pathway is a crucial therapeutic target for chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease . The urea functional group in these compounds is essential for forming key hydrogen bonds within the enzyme's active site, while the hydrophobic tert-butyl and aryl groups contribute to binding affinity and kinase selectivity . In the context of agrochemical science, urea derivatives are widely studied for their plant growth regulation properties. Furthermore, related compounds like N-(n-butyl)thiophosphoric triamide (NBPT) are well-established urease inhibitors used in agriculture to enhance nitrogen use efficiency in crops, including pineapple and wheat, by slowing the hydrolysis of urea fertilizer . This action reduces nitrogen losses to the environment and can significantly improve crop growth, yield, and quality . Researchers can utilize this compound as a key intermediate or reference standard to explore its potential biological activity and mechanism of action in these or other novel applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-tert-butyl-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)14-11(15)13-9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRNORCTAUIYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of tert-butyl isocyanate with 3-methoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-butyl isocyanate+3-methoxyanilineN-(tert-butyl)-N’-(3-methoxyphenyl)urea\text{tert-butyl isocyanate} + \text{3-methoxyaniline} \rightarrow \text{N-(tert-butyl)-N'-(3-methoxyphenyl)urea} tert-butyl isocyanate+3-methoxyaniline→N-(tert-butyl)-N’-(3-methoxyphenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N-(tert-butyl)-N’-(3-methoxyphenyl)urea may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.

Scientific Research Applications

N-(tert-butyl)-N’-(3-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N’-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

N-(tert-butyl)-N’-(3-methoxyphenyl)urea can be compared with other urea derivatives, such as:

  • N-(tert-butyl)-N’-(4-methoxyphenyl)urea
  • N-(tert-butyl)-N’-(3-chlorophenyl)urea
  • N-(tert-butyl)-N’-(3-nitrophenyl)urea

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the compound’s reactivity, biological activity, and applications. N-(tert-butyl)-N’-(3-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can affect its electronic properties and interactions with molecular targets.

Q & A

Q. What are the key synthetic routes for preparing N-(tert-butyl)-N'-(3-methoxyphenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two main steps:

Introduction of the tert-butyl group : Alkylation reactions using tert-butyl halides or tert-butanol under acidic conditions (e.g., H₂SO₄) are common. Optimization involves controlling temperature (40–60°C) and stoichiometry to minimize side products like dialkylated derivatives .

Urea linkage formation : Reacting tert-butylamine derivatives with 3-methoxyphenyl isocyanate in anhydrous solvents (e.g., THF or DCM) at 0–25°C. Catalysts like triethylamine improve yield by scavenging HCl .

Q. Optimization Table :

StepKey ParametersTypical Conditions
AlkylationMolar ratio (1:1.2 amine:alkylating agent), 12–24 hr50°C, DMF solvent
Urea FormationSolvent polarity, 0.1 eq. catalystTHF, 0°C to RT, 6–8 hr

Q. What spectroscopic techniques are recommended for characterizing this compound, and which structural features do they elucidate?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Tert-butyl group : A singlet at δ 1.2–1.4 ppm (¹H) and δ 28–30 ppm (¹³C) .
    • Urea NH protons : Broad peaks at δ 5.5–6.5 ppm (disappear upon D₂O exchange) .
    • 3-Methoxyphenyl : Aromatic protons (δ 6.7–7.2 ppm) and methoxy singlet (δ 3.8 ppm) .
  • FT-IR : Stretching vibrations at ~1640 cm⁻¹ (C=O urea) and ~1250 cm⁻¹ (C-O methoxy) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents; key for confirming regioselectivity in asymmetric urea derivatives .

Advanced Questions

Q. How does the tert-butyl group influence the compound’s physicochemical properties and bioactivity compared to other substituents?

Methodological Answer:

  • Physicochemical Effects :
    • Lipophilicity : The tert-butyl group increases logP by ~1.5 units compared to methyl, enhancing membrane permeability (measured via HPLC retention times) .
    • Steric Hindrance : Reduces enzymatic degradation rates (e.g., in cytochrome P450 assays) by blocking active-site access .
  • Bioactivity :
    • FLT3 Inhibition : In analogs, tert-butyl improves binding affinity (IC₅₀ = 0.8 µM vs. 2.1 µM for methyl) due to hydrophobic interactions in the kinase pocket .
    • Selectivity : Bulkier groups like tert-butyl minimize off-target effects in kinase panels (e.g., <10% inhibition of VEGFR2 at 10 µM) .

Q. Comparison Table :

SubstituentlogPFLT3 IC₅₀ (µM)Metabolic Stability (t₁/₂, min)
tert-butyl3.20.845
methyl1.72.122
isopropyl2.91.538

Q. What strategies can resolve contradictions in reported biological activities of urea derivatives like this compound?

Methodological Answer:

  • Assay Standardization :
    • Use consistent ATP concentrations (e.g., 10 µM for kinase assays) to minimize variability in IC₅₀ values .
    • Normalize cell viability data to control for batch-to-batch differences in cell lines (e.g., using MTT vs. resazurin assays) .
  • Structural Confirmation :
    • Verify compound purity (>95% via HPLC) and stereochemistry (via NOESY or X-ray) to exclude impurities as confounding factors .
  • Mechanistic Profiling :
    • Combine biochemical assays with cellular target engagement studies (e.g., CETSA or NanoBRET) to confirm on-target effects .

Case Study :
Discrepancies in FLT3 inhibition (IC₅₀ = 0.8–2.5 µM across studies) were resolved by identifying residual DMSO (>1%) as a solvent interference in one assay .

Q. How can computational modeling guide the design of this compound analogs with improved target specificity?

Methodological Answer:

  • Docking Studies :
    • Use software like AutoDock Vina to predict binding poses in FLT3 (PDB: 4XUF). The tert-butyl group occupies a hydrophobic cleft adjacent to the gatekeeper residue F691 .
  • QSAR Models :
    • Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-donating groups (e.g., methoxy) on the phenyl ring enhance FLT3 binding (R² = 0.89) .
  • MD Simulations :
    • Simulate 100-ns trajectories to assess stability of urea-protein hydrogen bonds (e.g., with K644 backbone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-butyl)-N'-(3-methoxyphenyl)urea
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N-(tert-butyl)-N'-(3-methoxyphenyl)urea

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